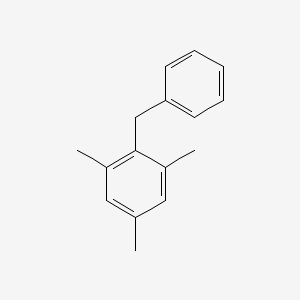
2-Benzyl-1,3,5-trimethylbenzene
Overview
Description
“2-Benzyl-1,3,5-trimethylbenzene” is a derivative of benzene with three methyl groups and a benzyl group attached to the benzene ring . It has a molecular formula of C16H18 and a molecular weight of 210.31 .
Molecular Structure Analysis
The molecular structure of “2-Benzyl-1,3,5-trimethylbenzene” consists of a benzene ring with three methyl groups and one benzyl group attached. The benzyl group itself consists of a phenyl ring attached to a methylene (-CH2-) group .
Physical And Chemical Properties Analysis
“2-Benzyl-1,3,5-trimethylbenzene” has a melting point of 35°C and a boiling point of 130-132°C (at a pressure of 8 Torr). It has a predicted density of 0.966±0.06 g/cm3 .
Scientific Research Applications
Biodegradability Studies
Research by Fichtner, Fischer, and Dornack (2019) explored the biodegradability of trimethylbenzene (TMB) isomers under denitrifying and sulfate-reducing conditions. This study is crucial for understanding the environmental impact and degradation processes of compounds like 1,3,5-trimethylbenzene, a close relative of 2-Benzyl-1,3,5-trimethylbenzene, in contaminated aquifers (Fichtner, Fischer, & Dornack, 2019).
Combustion Properties
Diévart et al. (2013) characterized various combustion properties of 1,3,5-trimethylbenzene (also known as mesitylene), contributing to the development of simple hydrocarbon mixtures that mimic the gas-phase combustion behavior of real liquid transportation fuels. This research provides insights into the combustion mechanisms of similar compounds including 2-Benzyl-1,3,5-trimethylbenzene (Diévart et al., 2013).
Catalytic Oxidation
A study by Hirai et al. (2006) investigated the aerobic oxidation of trimethylbenzenes using N,N',N''-trihydroxyisocyanuric acid (THICA) as a key catalyst. This research is relevant for understanding the chemical transformations and potential industrial applications of compounds like 2-Benzyl-1,3,5-trimethylbenzene (Hirai et al., 2006).
Crystal Structures
The synthesis and crystal structure of compounds related to 2-Benzyl-1,3,5-trimethylbenzene have been explored in research by Arockia Samy and Alexander (2012). This study contributes to the understanding of the structural characteristics of such compounds, which is essential in the field of material science and molecular engineering (Arockia Samy & Alexander, 2012).
Supramolecular Templates
Research by Wang and Hof (2012) on 1,3,5-trimethylbenzene-based scaffolds in supramolecular chemistry provides insights into the molecular-recognition and binding abilities of related compounds, including 2-Benzyl-1,3,5-trimethylbenzene. This study is significant for understanding the role of such compounds in designing more effective supramolecular hosts (Wang & Hof, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzyl-1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-12-9-13(2)16(14(3)10-12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOUGWUVWNZBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298940 | |
| Record name | 2-benzyl-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,3,5-trimethylbenzene | |
CAS RN |
4453-79-6 | |
| Record name | NSC127035 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzyl-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate](/img/structure/B3052653.png)
![1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B3052654.png)
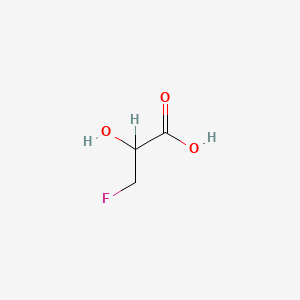


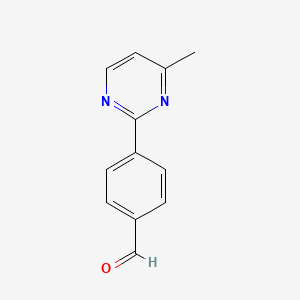
![3-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3052663.png)

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)
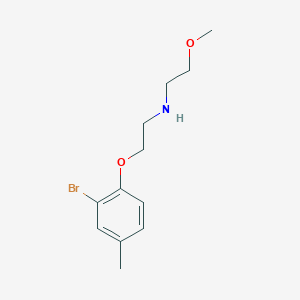
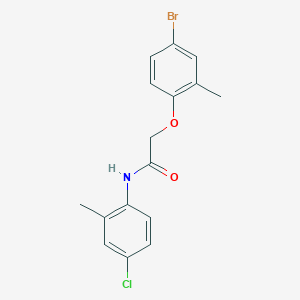

![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)